2-Methylisonicotinohydrazide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Methylisonicotinohydrazide hydrochloride typically involves the reaction of 2-methylisonicotinohydrazide with hydrochloric acid. The preparation can be carried out using various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for its efficiency .
Chemical Reactions Analysis
2-Methylisonicotinohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common reagents used in these reactions include aldehydes, ketones, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylisonicotinohydrazide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylisonicotinohydrazide hydrochloride involves its interaction with specific molecular targets. It is believed to act by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition is achieved through the formation of a complex with the enoyl-acyl carrier protein reductase InhA .
Comparison with Similar Compounds
2-Methylisonicotinohydrazide hydrochloride is similar to other isonicotinic acid hydrazide derivatives, such as isoniazid. it has unique properties that make it distinct:
Isoniazid: A well-known antibiotic used to treat tuberculosis.
Isonicotinoyl hydrazones: These compounds have been studied for their antimycobacterial activity.
Properties
Molecular Formula |
C7H10ClN3O |
---|---|
Molecular Weight |
187.63 g/mol |
IUPAC Name |
2-methylpyridine-4-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-5-4-6(2-3-9-5)7(11)10-8;/h2-4H,8H2,1H3,(H,10,11);1H |
InChI Key |
SUHSRAKNSHZGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NN.Cl |
Origin of Product |
United States |
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